4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid
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Overview
Description
5-(Isobutylcarbamoyl)-1H-imidazole-4-carboxylic acid is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isobutylcarbamoyl)-1H-imidazole-4-carboxylic acid typically involves the reaction of isobutylamine with an imidazole derivative. One common method is the condensation of isobutylamine with 4-carboxyimidazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-(Isobutylcarbamoyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Reduced imidazole derivatives with modified functional groups.
Substitution: Imidazole derivatives with substituted functional groups.
Scientific Research Applications
5-(Isobutylcarbamoyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Isobutylcarbamoyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
Imiquimod: An immune response modifier used to treat skin conditions.
Aminosalicylic acid: An anti-mycobacterial agent used in the treatment of tuberculosis.
Uniqueness
5-(Isobutylcarbamoyl)-1H-imidazole-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike similar compounds, it may exhibit unique binding affinities and specificities, making it valuable for targeted applications in research and industry .
Properties
CAS No. |
91473-55-1 |
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Molecular Formula |
C9H13N3O3 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-(2-methylpropylcarbamoyl)-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C9H13N3O3/c1-5(2)3-10-8(13)6-7(9(14)15)12-4-11-6/h4-5H,3H2,1-2H3,(H,10,13)(H,11,12)(H,14,15) |
InChI Key |
JQZKWMISQJNQNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=C(NC=N1)C(=O)O |
Origin of Product |
United States |
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